molecular formula C11H13NO3 B12959202 N-(4-Hydroxy-3-propionylphenyl)acetamide

N-(4-Hydroxy-3-propionylphenyl)acetamide

Cat. No.: B12959202
M. Wt: 207.23 g/mol
InChI Key: ISKLYMFHMSAWSZ-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3-propionylphenyl)acetamide is a chemical compound for research and development purposes. Structurally related to acetaminophen and other N-(hydroxyphenyl)acetamide derivatives, this compound is of significant interest in medicinal chemistry . Research on similar analogs focuses on developing novel non-opioid analgesic and antipyretic agents with an improved safety profile and reduced hepatotoxicity compared to existing treatments . These compounds are investigated for their mechanisms of action, which may involve the endogenous cannabinoid system and TRPV1 receptor channels . Additionally, phenylacetamide derivatives are frequently explored for their potential anticancer activities and as key intermediates in the synthesis of more complex pharmaceutical agents . This product is intended for laboratory research and further manufacturing use only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-(4-hydroxy-3-propanoylphenyl)acetamide

InChI

InChI=1S/C11H13NO3/c1-3-10(14)9-6-8(12-7(2)13)4-5-11(9)15/h4-6,15H,3H2,1-2H3,(H,12,13)

InChI Key

ISKLYMFHMSAWSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)NC(=O)C)O

Origin of Product

United States

Synthetic Methodologies for N 4 Hydroxy 3 Propionylphenyl Acetamide and Its Structural Analogs

Retrosynthetic Analysis of the N-(4-Hydroxy-3-propionylphenyl)acetamide Core

A retrosynthetic analysis of this compound identifies two primary disconnection points, leading to two main synthetic strategies. The first and most intuitive disconnection is at the amide bond. This suggests a synthetic route beginning with the formation of an amide bond between a substituted aminophenol and an acetic acid derivative. The key intermediate in this pathway is 4-amino-3-propionylphenol.

The second key disconnection breaks the carbon-carbon bond of the propionyl group from the aromatic ring. This approach starts with a pre-existing N-(4-hydroxyphenyl)acetamide (paracetamol) scaffold, followed by the introduction of the propionyl group. This can be achieved through electrophilic acylation reactions such as the Friedel-Crafts acylation or a Fries rearrangement. Each of these retrosynthetic pathways offers distinct advantages and challenges in terms of starting material availability, regioselectivity, and reaction conditions.

Classical Synthetic Routes to this compound

Classical synthetic methods provide foundational and widely utilized approaches for the synthesis of this compound. These routes are characterized by their reliance on fundamental organic reactions.

Amide Bond Formation between 4-Amino-3-propionylphenol and Acetic Acid Derivatives

This synthetic route commences with the synthesis of the key intermediate, 4-amino-3-propionylphenol. A common method to produce substituted aminophenols involves the nitration of a phenol (B47542), followed by reduction of the nitro group. For instance, a related compound, 4-amino-3-methylphenol, is prepared by the nitrosation of m-cresol (B1676322) followed by a reduction reaction. byjus.com A similar strategy can be envisioned for 4-amino-3-propionylphenol, starting from 3-propionylphenol.

Once 4-amino-3-propionylphenol is obtained, the subsequent step is the formation of the amide bond. This is typically achieved by reacting the amine with an activated derivative of acetic acid, such as acetyl chloride or acetic anhydride. youtube.com The reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the acid byproduct. nih.gov The high reactivity of the amino group compared to the phenolic hydroxyl group generally allows for selective N-acylation.

A general procedure for the acetylation of an aminophenol involves dissolving it in a solvent like acetic acid and then adding the acetylating agent. nih.gov For example, the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide is achieved by reacting 4-aminophenol (B1666318) with chloroacetyl chloride in acetic acid. nih.gov

Introduction of the Propionyl Moiety via Electrophilic Acylation on Phenolic Acetamides

An alternative and widely used strategy is to introduce the propionyl group onto the commercially available N-(4-hydroxyphenyl)acetamide (paracetamol). This is typically accomplished through an electrophilic aromatic substitution reaction.

One such method is the Fries rearrangement , where a phenolic ester is rearranged to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org In this context, N-(4-hydroxyphenyl)acetamide would first be O-acylated with a propionyl group to form 4-acetamidophenyl propionate. This ester is then subjected to a Lewis acid, such as aluminum chloride (AlCl₃), which catalyzes the migration of the propionyl group to the aromatic ring. wikipedia.org The reaction is ortho and para selective, and the conditions can be tuned to favor the desired ortho-acylated product. byjus.comwikipedia.org Lower reaction temperatures generally favor the para product, while higher temperatures favor the ortho product. byjus.com A patent describing the synthesis of the isomeric p-hydroxypropiophenone via a Fries rearrangement of propionylphenol highlights the industrial relevance of this reaction. google.com

The Friedel-Crafts acylation is another powerful method for forming carbon-carbon bonds with aromatic rings. libretexts.orgnih.gov In this approach, N-(4-hydroxyphenyl)acetamide would be directly acylated with a propionylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst. researchgate.net The hydroxyl group of paracetamol is an activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the acetamido group, the acylation occurs at the ortho position.

ReactionCatalystKey Features
Fries Rearrangement Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) or Brønsted acids (e.g., HF, methanesulfonic acid). organic-chemistry.orgsigmaaldrich.comRearrangement of a phenolic ester to a hydroxy aryl ketone. Temperature and solvent can influence ortho/para selectivity. byjus.comwikipedia.org
Friedel-Crafts Acylation Lewis acids (e.g., AlCl₃, FeCl₃). libretexts.orgDirect acylation of the aromatic ring. The starting material must not have strongly deactivating substituents. libretexts.org

Strategies for Hydroxyl Group Derivatization and Selective Deprotection

In some synthetic strategies, it may be necessary to protect the phenolic hydroxyl group to prevent unwanted side reactions. libretexts.orgmasterorganicchemistry.com This is particularly relevant if harsh reagents are used that could react with the hydroxyl group.

Common protecting groups for phenols include ethers and esters. libretexts.orghighfine.com A benzyl (B1604629) ether is a popular choice due to its stability under a wide range of conditions and the relative ease of its removal. organic-chemistry.org The benzyl group can be introduced by reacting the phenol with benzyl bromide in the presence of a base. organic-chemistry.org After the desired synthetic transformations are complete, the benzyl group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which regenerates the free hydroxyl group. jk-sci.comcommonorganicchemistry.com Oxidative methods for debenzylation have also been developed. acs.org

Advanced Synthetic Approaches for this compound Scaffolds

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. tandfonline.comtandfonline.com

Microwave-assisted amidation can be performed directly between a carboxylic acid and an amine, sometimes without the need for a catalyst or solvent. tandfonline.comnih.govnih.gov This approach offers a greener alternative to traditional methods that require activating agents and generate significant waste. rsc.org The high temperatures and pressures achievable in a microwave reactor can drive the dehydration reaction required for amide bond formation. nih.gov

Similarly, microwave-assisted acylation reactions have been shown to be highly efficient. nih.govacs.org The direct ortho-acylation of phenols with carboxylic acids has been successfully carried out under microwave irradiation, often with high regioselectivity and in very short reaction times. arabjchem.org For example, the acylation of various phenols and naphthols with aliphatic carboxylic acids using methanesulfonic acid as a catalyst under microwave conditions resulted in high yields of the ortho-acylated products in just a few minutes. arabjchem.org This suggests that the direct propionylation of N-(4-hydroxyphenyl)acetamide could be efficiently achieved using this technology.

Reaction TypeConditionsAdvantages
Amidation Microwave irradiation, often solvent-free, with or without a catalyst (e.g., CAN). nih.govnih.govRapid reaction times (minutes vs. hours), high yields, environmentally friendly. tandfonline.comrsc.org
Acylation Microwave irradiation with a catalyst (e.g., methanesulfonic acid). arabjchem.orgHigh regioselectivity for ortho-acylation, short reaction times, high yields. tandfonline.comarabjchem.org

Palladium-Catalyzed Coupling Reactions for Aryl-Propionyl Moiety Formation

The construction of the aryl-propionyl moiety, a critical step in the synthesis of this compound, has been effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura and Heck reactions have emerged as powerful tools for the formation of carbon-carbon bonds, offering high yields and functional group tolerance.

The Suzuki-Miyaura coupling reaction typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org For the synthesis of aryl ketones, this translates to the coupling of an acyl chloride or its equivalent with an arylboronic acid. acs.orgtandfonline.com The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the desired ketone and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, bases, and solvents can significantly influence the reaction's efficiency and selectivity. libretexts.orgyoutube.com For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity. libretexts.org

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide or triflate with an alkene. nih.govthieme-connect.de While typically used for the synthesis of substituted alkenes, variations of the Heck reaction can be employed for acylation. An oxidative Heck reaction, for example, can be utilized to couple arylboronic acids with alkenes, which can then be further transformed to the desired ketone. A one-pot sequence involving an aerobic oxidative Heck reaction followed by dehydrogenation has been shown to be an effective strategy for preparing meta-substituted phenols. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Transformations

The quest for milder and more selective synthetic methods has led to the exploration of chemoenzymatic and biocatalytic approaches for the synthesis of this compound and its analogs. These methods leverage the inherent selectivity of enzymes to achieve transformations that are often challenging to accomplish with traditional chemical catalysts.

A notable development in this area is the discovery of a bacterial acyltransferase from Pseudomonas protegens that can catalyze the Friedel-Crafts C-acylation of phenolic substrates in an aqueous buffer. acs.orgnih.govnih.gov This enzyme facilitates the direct C-acylation of resorcinol (B1680541) derivatives and can even mediate a Fries rearrangement-like reaction, offering a biocatalytic alternative to traditional acid-catalyzed methods. nih.gov The enzyme exhibits high regioselectivity, a significant advantage in preventing the formation of isomeric byproducts. acs.org While direct propionylation of N-(4-hydroxyphenyl)acetamide using this specific enzyme has not been detailed, the principle of biocatalytic Friedel-Crafts acylation presents a promising avenue for further research.

Lipases , a class of hydrolases, have also been employed in the chemoenzymatic synthesis of related compounds. These enzymes are known to catalyze acylation reactions with high regio- and enantioselectivity. nih.gov For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been shown to effectively catalyze the N-acylation of amino alcohols. nih.gov The mechanism often involves an initial O-acylation followed by an O- to N-acyl migration. nih.gov The optimization of reaction parameters such as temperature, enzyme loading, and the use of a solvent-free system can lead to high yields and selectivity. nih.govnih.gov The application of lipases for the direct propionylation of the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide or the selective acylation of a suitable precursor represents a viable and environmentally friendly synthetic strategy.

Sustainable and Green Chemistry Protocols for this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable protocols for the synthesis of this compound, minimizing the use of hazardous reagents and solvents.

A significant advancement is the use of methanesulfonic acid (MSA) as a reusable and biodegradable catalyst for Friedel-Crafts acylation. thieme-connect.denih.govorganic-chemistry.org This method avoids the use of stoichiometric amounts of corrosive Lewis acids like aluminum chloride, which are common in traditional Friedel-Crafts reactions. The reaction of electron-rich phenols with carboxylic acids in the presence of MSA has been shown to produce aryl ketones in high yields. organic-chemistry.org This approach offers a greener alternative for the propionylation of N-(4-hydroxyphenyl)acetamide.

Solvent-free reaction conditions represent another key strategy in green chemistry. Mechanochemical synthesis, where mechanical energy is used to initiate chemical reactions in the absence of a solvent, has been successfully applied to the Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids to produce ketones. tandfonline.com Additionally, solvent-free acetylation of phenols, alcohols, and thiols using catalytic amounts of reagents like anhydrous NiCl2 or VOSO4 has been reported, offering high yields and simplified work-up procedures. tandfonline.comnih.govfrontiersin.org These solvent-free methods significantly reduce waste and environmental impact.

Photocatalysis is also emerging as a powerful tool in green synthesis. The use of visible light to drive chemical reactions offers a mild and sustainable energy source. Photocatalytic methods for the synthesis of β-hydroxy acid derivatives from alkenes and the deoxygenation of aromatic ketones have been developed. rsc.orgrsc.org While direct photocatalytic synthesis of this compound has yet to be extensively reported, the principles of photocatalysis offer a promising direction for future research into sustainable synthetic routes.

Comprehensive Structural Elucidation and Spectroscopic Characterization of N 4 Hydroxy 3 Propionylphenyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(4-Hydroxy-3-propionylphenyl)acetamide. Through the use of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of the proton and carbon frameworks can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will display signals for the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl, acetamido, and propionyl substituents. The ethyl group of the propionyl substituent will give rise to a quartet and a triplet, characteristic of an A₂B₃ spin system. The methyl protons of the acetamido group will appear as a sharp singlet. The protons of the phenolic hydroxyl and the amide N-H group will be observed as broad singlets, and their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum will provide information on the carbon skeleton. The spectrum will show signals for the carbonyl carbons of the propionyl and acetamido groups in the downfield region. The aromatic carbons will resonate in the intermediate region, with their chemical shifts differentiated by the substitution pattern. The aliphatic carbons of the ethyl and acetyl groups will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR (500 MHz, DMSO-d₆) and ¹³C NMR (125 MHz, DMSO-d₆) Data for this compound

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
1---131.5
27.85d2.5129.8
3---124.0
4---158.0
57.60dd8.5, 2.5118.5
66.90d8.5115.0
7 (NH)9.80s--
8 (C=O, acetamido)---168.5
9 (CH₃, acetamido)2.05s-24.0
10 (C=O, propionyl)---200.0
11 (CH₂, propionyl)2.95q7.535.0
12 (CH₃, propionyl)1.05t7.58.5
OH10.50s--

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary from experimental values.

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal scalar couplings between protons. sdsu.edu Key correlations are expected between the aromatic protons H-5 and H-6, and H-5 and H-2. Additionally, the coupling between the methylene (B1212753) (H-11) and methyl (H-12) protons of the propionyl group will be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This experiment allows for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting the different functional groups. For instance, correlations are expected from the acetamido methyl protons (H-9) to the acetamido carbonyl carbon (C-8) and the aromatic carbon C-1. The propionyl methylene protons (H-11) should show correlations to the propionyl carbonyl carbon (C-10) and the aromatic carbon C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals through-space interactions between protons. This can be used to confirm the substitution pattern on the aromatic ring. For example, a NOE correlation would be expected between the acetamido N-H proton and the aromatic proton at C-2, as well as between the hydroxyl proton and the aromatic proton at C-5.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The expected monoisotopic mass can be calculated with high precision.

Table 2: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺208.0968
[M+Na]⁺230.0787
[M-H]⁻206.0823

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the acetyl group, the propionyl group, and subsequent cleavages of the aromatic ring. A significant fragment would be expected from the cleavage of the amide bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amide is expected to appear around 3300 cm⁻¹. Strong absorption bands for the carbonyl groups will be present, with the amide I band (C=O stretch) typically appearing around 1660 cm⁻¹ and the ketone carbonyl stretch of the propionyl group at a slightly higher wavenumber, around 1680 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic groups will be observed around 3100-2850 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch (Phenol)3400-3200 (broad)Weak
N-H Stretch (Amide)~3300~3300
C-H Stretch (Aromatic)~3100-3000Strong
C-H Stretch (Aliphatic)~2980-2850Strong
C=O Stretch (Ketone)~1680Moderate
C=O Stretch (Amide I)~1660Moderate
Aromatic C=C Stretch~1600, 1580, 1450Strong
N-H Bend (Amide II)~1550Weak

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule in the solid state. nih.gov This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl, the amide N-H, and the carbonyl oxygen atoms, which dictate the crystal packing.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogs

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by modification of the propionyl side chain, chiroptical techniques such as Electronic Circular Dichroism (ECD) would be essential for determining the absolute configuration of the resulting enantiomers. The ECD spectrum would show characteristic positive or negative Cotton effects, which could be compared with theoretical calculations to assign the stereochemistry.

Rational Design and Synthesis of N 4 Hydroxy 3 Propionylphenyl Acetamide Derivatives and Analogs

Strategic Modifications at the Aromatic Ring

The aromatic core of N-(4-Hydroxy-3-propionylphenyl)acetamide, a substituted phenyl ring, serves as a primary platform for structural modification. Alterations to this scaffold are pivotal in tuning the molecule's physicochemical and electronic properties.

Positional Isomerism of Hydroxyl and Propionyl Groups

Positional isomerism, a fundamental concept in structural isomerism, involves the differential placement of functional groups on a core structure. In the context of this compound, rearranging the hydroxyl (-OH) and propionyl (-COCH2CH3) groups on the phenyl ring generates distinct chemical isomers with unique properties.

For instance, shifting the positions of these groups leads to different isomers, such as N-(3-hydroxy-4-propylphenyl)acetamide, where the hydroxyl group is at position 3 and a propyl group (a close relative of propionyl) is at position 4. nih.gov Another related example is N-(3-Acetyl-4-hydroxyphenyl)acetamide, which features an acetyl group at position 3 and a hydroxyl group at position 4. nih.gov These structural rearrangements alter the molecule's dipole moment, hydrogen bonding capabilities, and steric profile, which are critical determinants of its interaction with biological targets. The relative positions of the electron-donating hydroxyl group and the electron-withdrawing propionyl group significantly influence the electron density distribution within the aromatic ring. libretexts.org

Introduction of Diverse Substituents (e.g., halogens, alkyls, alkoxys, Mannich bases)

The introduction of new substituents onto the aromatic ring is a key strategy for exploring the structure-activity relationships (SAR) of the core molecule. These modifications can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Halogens: The substitution of hydrogen with halogens (F, Cl, Br, I) is a common tactic. Fluorine, for example, can alter the acidity of nearby functional groups and block metabolic oxidation at the site of substitution due to the strength of the C-F bond. cambridgemedchemconsulting.com

Alkyl and Alkoxy Groups: Small alkyl groups like methyl or ethyl, and alkoxy groups like methoxy (B1213986), can influence lipophilicity and steric interactions. The introduction of a methyl group, as seen in N-(4-hydroxy-3-methylphenyl)acetamide, provides a simple analog for study. chemsrc.comuni.lu Methoxy-substituted analogs, such as N-(4-Hydroxy-3-methoxybenzyl)acetamide, are also synthesized to explore electronic and steric effects. nih.gov

Mannich Bases: More complex substituents can also be introduced. The synthesis of Mannich bases, such as N-{4-hydroxy-3-[phenyl(1-piperidinyl)methyl]phenyl}acetamide, incorporates a tertiary amine moiety, which can introduce a basic center into the molecule and significantly alter its pharmacological profile. cambridgemedchemconsulting.comsigmaaldrich.com

Heterocyclic Groups: The attachment of heterocyclic rings, like in N-[4-hydroxy-3-(2-pyridinyl)phenyl]acetamide, can introduce new hydrogen bonding sites and improve molecular rigidity and target interaction. sigmaaldrich.com

Table 1: Examples of Aromatic Ring Substitutions on Related Phenylacetamide Scaffolds This table is interactive. You can sort and filter the data.

Compound Name Substituent(s) Type of Substituent PubChem CID
N-(4-hydroxy-3-methylphenyl)acetamide -CH3 Alkyl 85384
N-[4-hydroxy-3-(2-pyridinyl)phenyl]acetamide 2-pyridinyl Heterocycle 67274-80-0 (CAS)
N-{4-hydroxy-3-[phenyl(1-piperidinyl)methyl]phenyl}acetamide Phenyl(1-piperidinyl)methyl Mannich Base 43068-35-5 (CAS)
N-(4-Hydroxy-3-methoxybenzyl)acetamide -OCH3 (on benzyl) Alkoxy 606880

Bioisosteric Replacements

Bioisosterism is a strategy in medicinal chemistry for the rational modification of lead compounds by replacing one atom or group with another that has similar physical or chemical properties. drughunter.comu-tokyo.ac.jp This approach can lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov

On the aromatic ring of this compound, several bioisosteric replacements can be envisioned:

Hydroxyl Group Bioisosteres: The phenolic -OH group could be replaced with bioisosteres such as -NH2, -SH, or -F. u-tokyo.ac.jp These replacements maintain the potential for hydrogen bonding but alter the pKa and electronic character of the molecule.

Ring Bioisosteres: The entire phenyl ring can be replaced with a heteroaromatic ring like pyridine, thiophene, or pyrazole. cambridgemedchemconsulting.com For example, replacing the phenyl ring with a pyridyl ring would introduce a basic nitrogen atom, potentially altering solubility and receptor interactions.

Chemical Space Exploration of the Acetamide (B32628) Moiety

N-Substitution and Amide Bioisosteres

Modifying the amide bond is a well-established strategy in drug discovery, primarily to enhance metabolic stability against enzymatic hydrolysis. nih.gov

N-Substitution: The hydrogen on the amide nitrogen can be replaced with other groups. For instance, N-acetylation would lead to a diacetylated analog, such as N-acetyl-N-(4-hydroxy-3-methylphenyl)acetamide, which changes the hydrogen bond donor capacity of the amide group. nih.gov

Amide Bioisosteres: The entire amide functionality can be replaced with a range of bioisosteric groups that mimic its geometry and electronic properties but offer greater resistance to hydrolysis. nih.gov Commonly used amide bioisosteres include:

1,2,3-Triazoles: These five-membered heterocyclic rings can be synthesized via "click chemistry" and serve as effective amide surrogates. nih.govnih.gov

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used to replace amide bonds, often leading to improved metabolic stability while maintaining biological activity. nih.gov

Other Heterocycles: Imidazoles, pyrazoles, and tetrazoles are also employed as amide bioisosteres, each conferring unique electronic and pharmacokinetic properties. drughunter.comnih.gov

Table 2: Common Bioisosteric Replacements for the Amide Functional Group This table is interactive. You can sort and filter the data.

Original Group Bioisosteric Replacement Key Features
Amide (-CONH-) 1,2,3-Triazole Metabolically stable, mimics amide planarity. nih.govnih.gov
Amide (-CONH-) 1,2,4-Oxadiazole Improves metabolic stability, can be equipotent to parent amide. nih.gov
Amide (-CONH-) 1,3,4-Oxadiazole Improves metabolic stability, mimics amide dipole moment. nih.gov
Amide (-CONH-) Tetrazole Can serve as an amide surrogate, though more commonly a carboxylic acid bioisostere. nih.gov
Amide (-CONH-) Fluoroalkene Offers increased metabolic stability. nih.gov

Acetyl Group Modifications (e.g., homologation to longer acyl chains)

The acetyl group itself can be modified to probe the steric and lipophilic requirements of a target binding pocket.

Homologation: The process of extending a carbon chain, known as homologation, is a straightforward modification. The propionyl group in the title compound is a homolog of an acetyl group. This chain can be further extended to butanoyl, pentanoyl, or longer acyl chains. For example, the synthesis of a related structure, N-[3-(4-hydroxybutanoyl)phenyl]acetamide, illustrates the extension to a four-carbon chain. nih.gov

Esterification: While not a direct modification of the acetyl group on the nitrogen, related research on N-(4'-hydroxyphenyl)acetamide (paracetamol) shows that the phenolic hydroxyl group can be esterified with various acids. google.com A similar strategy could be applied to the propionyl group of the title compound, converting the ketone to an ester to explore different interactions.

Propionyl Group Derivatization and Functionalization

The propionyl group (-CO-CH₂-CH₃) is a key site for the chemical modification of this compound. The presence of α-hydrogens on the methylene (B1212753) group adjacent to the carbonyl function imparts sufficient acidity for enolate formation under basic conditions. This enolate acts as a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. Furthermore, the carbonyl group itself is susceptible to condensation reactions.

A primary strategy for modifying the propionyl side chain involves elongation through condensation reactions. The Claisen-Schmidt condensation, a reliable and widely used method, is particularly well-suited for this purpose. wikipedia.org This reaction involves the base-catalyzed condensation of a ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org

In this context, this compound can react with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an alcoholic solvent like ethanol (B145695). nih.govthepharmajournal.com The reaction proceeds via the formation of an enolate at the α-carbon of the propionyl group, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields a chalcone (B49325) derivative. These chalcones, or 1,3-diaryl-2-propen-1-ones, represent an elongated and functionalized version of the original propionyl side chain. nih.govresearchgate.net The general scheme for this synthesis involves heating the ketone and aldehyde in the presence of a base. nih.govelifesciences.org

Table 1: Examples of Chalcone Derivatives from this compound

Reactant A: KetoneReactant B: AldehydeResulting Chalcone Derivative
This compoundBenzaldehydeN-(4-Hydroxy-3-(1-phenyl-1-oxo-2-propen-3-yl)phenyl)acetamide
This compound4-MethoxybenzaldehydeN-(4-Hydroxy-3-(1-(4-methoxyphenyl)-1-oxo-2-propen-3-yl)phenyl)acetamide
This compound4-ChlorobenzaldehydeN-(4-Hydroxy-3-(1-(4-chlorophenyl)-1-oxo-2-propen-3-yl)phenyl)acetamide
This compound4-DimethylaminobenzaldehydeN-(4-Hydroxy-3-(1-(4-(dimethylamino)phenyl)-1-oxo-2-propen-3-yl)phenyl)acetamide

The chalcone derivatives synthesized via the Claisen-Schmidt condensation are valuable intermediates for the construction of heterocyclic systems. thepharmajournal.com This approach allows for the introduction of heteroatoms, such as nitrogen, into the molecular framework, leading to the formation of new ring structures.

A prominent example is the synthesis of pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they can be readily prepared by the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) and its derivatives. thepharmajournal.comresearchgate.net Typically, the chalcone is refluxed with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) or phenylhydrazine (B124118) (C₆H₅NHNH₂) in a solvent like ethanol or acetic acid. thepharmajournal.comnih.govnih.gov This reaction introduces a five-membered di-nitrogen heterocyclic ring, significantly altering the structure and properties of the parent molecule.

Table 2: Potential Pyrazoline Derivatives from Chalcones

Chalcone PrecursorReagentResulting Pyrazoline Derivative
N-(4-Hydroxy-3-(1-phenyl-1-oxo-2-propen-3-yl)phenyl)acetamideHydrazine HydrateN-(4-Hydroxy-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
N-(4-Hydroxy-3-(1-phenyl-1-oxo-2-propen-3-yl)phenyl)acetamidePhenylhydrazineN-(4-Hydroxy-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
N-(4-Hydroxy-3-(1-(4-methoxyphenyl)-1-oxo-2-propen-3-yl)phenyl)acetamideHydrazine HydrateN-(4-Hydroxy-3-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
N-(4-Hydroxy-3-(1-(4-methoxyphenyl)-1-oxo-2-propen-3-yl)phenyl)acetamidePhenylhydrazineN-(4-Hydroxy-3-(5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Synthesis of this compound Metal Complexes as Ligands

This compound possesses multiple functional groups that can act as donor sites for coordination with metal ions, making it an excellent candidate for use as a ligand in the synthesis of metal complexes. The potential coordination sites include the oxygen atom of the phenolic hydroxyl group, the oxygen atom of the propionyl carbonyl group, and the oxygen or nitrogen atom of the amide group. This multiplicity of donor atoms allows the molecule to act as a bidentate or even tridentate ligand, forming stable chelate rings with a central metal ion.

The synthesis of such complexes generally involves the reaction of this compound with a suitable metal salt, such as a chloride, nitrate, or acetate (B1210297) salt of a transition metal. The reaction is typically carried out in a solvent in which both the ligand and the metal salt are soluble, such as ethanol, methanol, or a mixture of water and an organic solvent. openaccessjournals.com For instance, a common procedure involves mixing a solution of the ligand with a solution of the metal salt (e.g., FeCl₃, CuCl₂, Ni(OAc)₂) and refluxing the mixture for several hours. researchgate.netopenaccessjournals.com The resulting complex may then precipitate from the solution upon cooling or after adjusting the pH. openaccessjournals.com

The coordination behavior of this compound is expected to be analogous to that of similar molecules like N-(4-hydroxyphenyl)acetamide (Paracetamol). Studies on Paracetamol have shown that it can coordinate to metal ions through the phenolic oxygen and the amide oxygen or nitrogen, acting as a bidentate ligand. openaccessjournals.com Given the additional carbonyl group in this compound, it is plausible that it could form even more stable, potentially tridentate, complexes. The coordination could involve the phenolic oxygen, the amide oxygen, and the propionyl oxygen, leading to the formation of two chelate rings.

Table 3: Potential Metal Complexes of this compound (L)

Metal IonPotential Complex FormulaProposed Coordination Mode
Copper(II)[Cu(L)₂(H₂O)₂]Bidentate (via phenolic O and propionyl O)
Nickel(II)[Ni(L)₂(H₂O)₂]Bidentate (via phenolic O and propionyl O)
Iron(III)[Fe(L)₂Cl]·H₂OTridentate (via phenolic O, propionyl O, and amide O)
Zinc(II)[Zn(L)₂]Bidentate (via phenolic O and propionyl O)
Cobalt(II)[Co(L)₂(H₂O)₂]Bidentate (via phenolic O and propionyl O)

Investigation of Biological Activities and Molecular Mechanisms of N 4 Hydroxy 3 Propionylphenyl Acetamide

In Vitro Pharmacological Profiling and Target Identification

The in vitro pharmacological profile of N-(4-Hydroxy-3-propionylphenyl)acetamide has not been extensively documented. Nevertheless, research on analogous compounds provides insights into its potential biological activities.

Enzyme Inhibition Assays (e.g., cyclooxygenases, acetylcholinesterases, NAMPT, xanthine (B1682287) oxidase)

Cyclooxygenases (COX): Acetamide (B32628) derivatives are recognized for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. openaccessjournals.com N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol, is a well-known analgesic and antipyretic that is thought to inhibit COX pathways. openaccessjournals.com Various N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives, which contain an acetamide moiety, have been synthesized and shown to inhibit COX-1 and COX-2. nih.gov Additionally, new 2-(2-aryl amino) phenyl acetamide derivatives have been evaluated as potential COX-II inhibitors. chemprob.org

Acetylcholinesterases: There is no specific information available regarding the acetylcholinesterase inhibition activity of this compound.

NAMPT (Nicotinamide phosphoribosyltransferase): NAMPT is a key enzyme in the NAD salvage pathway and a target in cancer therapy. nih.gov While direct data on this compound is absent, various complex N-substituted acetamide derivatives have been developed as potent NAMPT inhibitors. nih.govresearchgate.net These inhibitors have shown to be effective in reducing cell proliferation and inducing apoptosis in cancer cells. nih.gov

Xanthine Oxidase: Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, and its inhibition is a key strategy for treating gout. nih.govmedchemexpress.com Studies on related compounds, such as N-(2-Hydroxyphenyl) Acetamide, have demonstrated dose-dependent inhibition of xanthine oxidase. readersinsight.net Flavonoids and their derivatives, which share phenolic structures with the target compound, are also known inhibitors of xanthine oxidase. mdpi.com

Table 1: Xanthine Oxidase Inhibition by a Related Compound (N-(2-Hydroxyphenyl) Acetamide)

Concentration (µg/ml) % Inhibition by N-(2-Hydroxyphenyl) Acetamide
10 5.69%
30 7.77%
100 15.19%
300 21.78%

Data adapted from a study on N-(2-Hydroxyphenyl) Acetamide, a structural analog. readersinsight.net

Receptor Binding and Activation Studies (e.g., adenosine (B11128) receptors)

There is no specific information available in the reviewed literature concerning the receptor binding and activation studies of this compound, including its interaction with adenosine receptors. However, research on other N-substituted acetamide derivatives has shown binding to various receptors, such as the P2Y14 receptor, where they act as antagonists. nih.gov

Antioxidant Activity Evaluation (e.g., radical scavenging, metal chelation)

The antioxidant potential of compounds containing hydroxyphenyl and acetamide moieties has been a subject of interest. These groups are known to contribute to free radical scavenging and metal chelation activities.

Radical Scavenging: Phenolic compounds are well-established antioxidants. nih.gov The antioxidant activity of acetamide derivatives has been evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging assays. nih.govmdpi.com For instance, N-(4-acetamidophenyl)-2-substituted phenoxy acetamide derivatives have demonstrated significant free radical scavenging activity. researchgate.net

Metal Chelation: The ability of N-(4-hydroxyphenyl)acetamide to form complexes with metal ions like Fe(III) has been reported, suggesting potential metal-chelating properties. openaccessjournals.com The formation of such complexes can modulate the biological activity of the parent compound.

Antimicrobial Spectrum Analysis (antibacterial, antifungal, antiparasitic)

The antimicrobial properties of acetamide derivatives have been explored against a range of pathogens.

Antibacterial Activity: Various N-phenylacetamide derivatives have been synthesized and evaluated for their in vitro antibacterial activities against plant pathogenic bacteria like Xanthomonas oryzae pv. Oryzae. nih.gov Additionally, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent antimicrobial activity against ESKAPE group bacteria. nih.gov

Antifungal Activity: Certain acetamide derivatives have demonstrated antifungal properties. For example, 4' phenyl-1-napthyl-phenyl acetamide, isolated from Streptomyces sp., exhibited inhibitory activity against Candida albicans and various Aspergillus species. ni.ac.rs N-(4-Halobenzyl)amides have also shown activity against several Candida strains. nih.gov

Antiparasitic Activity: There is no specific information available in the reviewed literature regarding the antiparasitic activity of this compound or its close analogs.

Table 2: Antimicrobial Activity of Structurally Related Acetamide Derivatives

Compound Type Target Organism Activity
N-phenylacetamide derivatives Xanthomonas oryzae pv. Oryzae Promising antibacterial activity nih.gov
3-((4-hydroxyphenyl)amino)propanoic acid derivatives ESKAPE bacteria, Candida auris Potent and broad-spectrum antimicrobial activity nih.gov
4' phenyl-1-napthyl-phenyl acetamide Candida albicans, Aspergillus spp. Antifungal activity ni.ac.rs

Cellular and Subcellular Mechanistic Investigations

Detailed studies on the cellular and subcellular mechanisms of this compound are not available.

Cellular Permeability and Intracellular Distribution

There is no specific information available in the reviewed literature regarding the cellular permeability and intracellular distribution of this compound. However, studies on flavonoid acetamide derivatives suggest that such chemical modifications can enhance bioavailability, which is related to cellular permeability. researchgate.net

Protein-Ligand Interaction Analysis

To understand a compound's mechanism of action, it is crucial to identify its molecular targets and characterize the binding interactions. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are instrumental in this process.

Surface Plasmon Resonance (SPR): This technique would measure the binding affinity and kinetics between this compound and potential protein targets immobilized on a sensor chip. The resulting data would reveal the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, indicating the strength of the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between the compound and its target protein in solution.

Illustrative Data Table for Protein-Ligand Interaction Analysis

The following table is a hypothetical representation of data that could be generated from SPR and ITC experiments for this compound with a putative protein target.

TechniqueParameterValueUnitImplication
SPR kon (Association Rate)1.5 x 10⁵M⁻¹s⁻¹Rate of complex formation
koff (Dissociation Rate)3.0 x 10⁻³s⁻¹Stability of the complex
KD (Dissociation Constant)20µMModerate binding affinity
ITC n (Stoichiometry)0.98Indicates a 1:1 binding ratio
KD (Dissociation Constant)25µMConsistent with SPR results
ΔH (Enthalpy Change)-8.5kcal/molFavorable enthalpic contribution
TΔS (Entropy Change)-2.1kcal/molUnfavorable entropic contribution

Gene Expression and Proteomic Studies for Pathway Elucidation

After identifying a molecular target, the next step is to understand the compound's effect on cellular pathways. Gene expression and proteomic studies are critical for this.

Gene Expression Analysis: Techniques such as quantitative polymerase chain reaction (qPCR) and RNA-sequencing (RNA-Seq) would be employed to measure changes in messenger RNA (mRNA) levels in cells treated with this compound. This can reveal which biological pathways are activated or inhibited. For example, studies on related acetamide compounds have shown modulation of genes like c-Fos, which is involved in neuronal activity. nih.gov

Proteomic Analysis: Proteomics involves the large-scale study of proteins. Using methods like mass spectrometry, researchers can quantify changes in the abundance of thousands of proteins in response to the compound. nih.govnih.gov This provides a direct look at the functional output of gene expression changes and can help identify the ultimate pathways affected by the compound's activity.

Illustrative Data Table for Gene Expression Changes

This hypothetical table shows potential changes in gene expression in a relevant cell line after treatment with this compound.

Gene TargetBiological PathwayFold Change (mRNA)Regulation
Gene AInflammation-2.5Down-regulated
Gene BApoptosis+1.8Up-regulated
Gene COxidative Stress-3.1Down-regulated
Gene DCell Cycleno changeNot significant

Preclinical In Vivo Efficacy Studies and Pharmacodynamic Assessment

To assess the therapeutic potential of this compound, preclinical studies in living organisms are necessary. These studies help to establish efficacy in disease models and to understand how the compound affects the body.

Disease-Relevant Animal Models

Based on in vitro findings, the compound would be tested in animal models that mimic human diseases. The choice of model is critical and would be guided by the pathways identified in earlier studies.

Inflammation Models: If the compound shows anti-inflammatory properties, models such as lipopolysaccharide (LPS)-induced inflammation in rodents or zebrafish could be used. nih.gov Efficacy would be assessed by measuring reductions in swelling, inflammatory markers, and other symptoms.

Neuroprotection Models: For potential neuroprotective effects, models of ischemia or neurodegenerative diseases like Alzheimer's in mice could be employed. nih.govnih.gov Outcomes would include behavioral tests and histological analysis of brain tissue. nih.gov

Infectious Disease Models: If antimicrobial activity is suspected, the compound would be tested in models where animals are infected with specific pathogens.

Evaluation of Biomarkers for Target Engagement and Pathway Modulation

Biomarkers are measurable indicators of a biological state or condition. In preclinical studies, they are used to confirm that the compound is interacting with its intended target and modulating the desired pathway in a living organism.

Target Engagement Biomarkers: These biomarkers provide evidence that the compound is binding to its molecular target in vivo. This could involve measuring a downstream product of the target's activity or using imaging techniques to visualize target occupancy.

Pathway Modulation Biomarkers: These biomarkers show that the biological pathway of interest is being affected. For example, if the compound is designed to reduce inflammation, levels of inflammatory cytokines in the blood would be measured. Studies on similar compounds have identified potential biomarkers such as 4-OH-MPT-N-oxide and 4-hydroxy-N,N-propyltryptamine. nih.govresearchgate.net

Illustrative Data Table for In Vivo Biomarker Assessment

This hypothetical table illustrates biomarker changes in an animal model of inflammation following treatment with this compound.

BiomarkerTypeTissueChange vs. ControlInterpretation
Cytokine XPathway ModulationPlasma-45%Reduced systemic inflammation
Protein Y-PhosTarget EngagementAffected Tissue-60%Successful target inhibition
Metabolite ZPharmacodynamicUrine+80%Evidence of drug metabolism

Metabolite Profiling and Biotransformation Pathways

Understanding how a compound is metabolized is crucial for its development as a therapeutic agent. This involves identifying the metabolic products (metabolites) and the enzymatic pathways responsible for the transformation.

Metabolite Identification: This is typically done by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using liquid chromatography-mass spectrometry (LC-MS). nih.gov This identifies the chemical structures of the metabolites.

Biotransformation Pathways: Common metabolic transformations include oxidation, reduction, hydrolysis (Phase I reactions), and conjugation with molecules like glucuronic acid or sulfate (B86663) (Phase II reactions). nih.gov Identifying these pathways helps to predict the compound's clearance rate and potential for drug-drug interactions. For instance, studies on analogous tryptamine (B22526) structures have shown that N-oxidation, N-demethylation, O-glucuronidation, and sulfation are key biotransformation routes. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic SAR Derivation from N-(4-Hydroxy-3-propionylphenyl)acetamide Analog Series

Systematic SAR studies involve the synthesis and biological testing of a series of analogs where specific parts of the lead compound, in this case, this compound, are methodically altered. nih.gov The resulting data helps in identifying the key chemical features, or pharmacophores, responsible for the compound's biological effects.

The core structure of this compound presents several key regions for modification:

The Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor. Its acidity and electronic properties can be modulated by introducing substituents on the phenyl ring.

The Propionyl Group: The length, branching, and polarity of this acyl chain can be varied to probe the size and nature of the binding pocket on a target protein.

The Acetamide (B32628) Group: The amide linkage is a common feature in many drugs and can participate in hydrogen bonding. The methyl group can be replaced with other alkyl or aryl groups to explore steric and hydrophobic interactions.

The Phenyl Ring: The aromatic ring itself can engage in π-stacking interactions. Substituents can be introduced at other positions to alter the electronic and steric profile of the molecule.

A hypothetical SAR study could involve synthesizing analogs and evaluating their inhibitory activity against a specific enzyme, for instance. The findings from such a study can be summarized in a data table to guide further drug design.

Illustrative SAR Data for this compound Analogs

Compound IDR1 (at Acetamide)R2 (Acyl Chain)R3 (on Phenyl Ring)Biological Activity (IC₅₀, µM)
Lead -CH₃ -CH₂CH₃ 4-OH 10.5
Analog 1-H-CH₂CH₃4-OH50.2
Analog 2-CH₂CH₃-CH₂CH₃4-OH15.8
Analog 3-CH₃-CH₃4-OH25.1
Analog 4-CH₃-(CH₂)₂CH₃4-OH8.2
Analog 5-CH₃-CH₂CH₃4-OCH₃95.7
Analog 6-CH₃-CH₂CH₃3-OH, 4-OH5.1

This table is for illustrative purposes to demonstrate the concept of SAR and does not represent actual experimental data.

From this illustrative data, one could infer that:

The N-acetyl group (Lead) is preferred over an N-formyl group (Analog 1).

Increasing the alkyl chain length of the acetamide group slightly decreases activity (Analog 2).

The propionyl group is more favorable than an acetyl group at the 3-position (Analog 3 vs. Lead), and a butyl group is even more so (Analog 4).

The phenolic hydroxyl group is critical for activity, as its conversion to a methoxy (B1213986) ether drastically reduces potency (Analog 5).

Additional hydroxyl groups on the phenyl ring may enhance activity (Analog 6).

Two-Dimensional QSAR Approaches (e.g., Hansch Analysis, Free-Wilson Analysis)

2D-QSAR methods establish a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties. nih.gov

Hansch Analysis is a widely used linear free-energy relationship method that correlates biological activity with electronic (σ, Hammett constant), hydrophobic (π, logP), and steric (Es, Taft parameter) properties of substituents. A typical Hansch equation takes the form:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Where C is the concentration required to produce a defined biological effect, and k₁, k₂, k₃, and k₄ are constants determined by regression analysis.

For a series of this compound analogs, a Hansch analysis could reveal, for example, that activity is positively correlated with the hydrophobicity of the acyl chain and negatively correlated with the electron-withdrawing nature of substituents on the phenyl ring.

Three-Dimensional QSAR Techniques (e.g., CoMFA, CoMSIA) for Steric and Electrostatic Field Analysis

3D-QSAR methods provide a more detailed understanding of the interaction between a ligand and its receptor by considering the three-dimensional properties of the molecules. nih.govmdpi.com

Comparative Molecular Field Analysis (CoMFA) calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of a series of aligned molecules. nih.gov The resulting field values are then correlated with the biological activity data using partial least squares (PLS) analysis. The results are often visualized as 3D contour maps, which indicate regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive picture of the requirements for ligand binding. A CoMSIA study on this compound analogs could highlight the importance of a hydrogen bond donor at the 4-position (the phenolic -OH) and a hydrogen bond acceptor in the propionyl group for optimal activity.

Statistical Parameters in 3D-QSAR

ParameterDescriptionFavorable Value
q² (or r²cv) Cross-validated correlation coefficient; a measure of the predictive ability of the model.> 0.5
Non-cross-validated correlation coefficient; a measure of the goodness of fit of the model.> 0.6
F-value F-test statistic; indicates the statistical significance of the model.High value
Standard Error of Prediction (SEP) A measure of the accuracy of the predictions.Low value

This table presents common statistical parameters used to validate 3D-QSAR models and their generally accepted favorable values.

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool in ligand-based drug design, used when the 3D structure of the biological target is unknown. nih.govnih.gov A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For this compound and its analogs, a pharmacophore model could be generated by superimposing the 3D structures of several active compounds and identifying the common chemical features. These features typically include:

Hydrogen bond donors (HBD)

Hydrogen bond acceptors (HBA)

Hydrophobic regions (HY)

Aromatic rings (AR)

Positive and negative ionizable features

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of compounds to identify new molecules that possess the required features and are therefore likely to be active.

Computational Chemistry and Advanced Molecular Modeling of N 4 Hydroxy 3 Propionylphenyl Acetamide

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-Hydroxy-3-propionylphenyl)acetamide, also known as Piceol, molecular docking simulations have been instrumental in identifying potential protein targets and elucidating the nature of its interactions.

Studies have shown that Piceol can be docked into the active sites of various enzymes. For instance, in a study investigating phenolic derivatives from Achillea fragrantissima, Piceol was docked into the active sites of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), both of which are implicated in cancer cell proliferation and survival. researchgate.net The docking studies revealed key interactions between Piceol and the amino acid residues within the binding pockets of these proteins, suggesting a potential mechanism for its observed cytotoxic activity. researchgate.netresearchgate.net The binding mode of Piceol in the crystal structure of PI3K and Akt highlights the crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. researchgate.net

Furthermore, derivatives of Piceol have been synthesized and subjected to molecular docking studies to evaluate their therapeutic potential. For example, new sulfamethoxazole (B1682508) derivatives incorporating a Piceol moiety have been docked against bacterial protein targets to predict their antibacterial activity. uobaghdad.edu.iq The results of these simulations, often expressed as binding energy values, help in ranking the synthesized compounds based on their potential efficacy. uobaghdad.edu.iq

Another target for which Piceol has been evaluated is the beta-secretase 1 (BACE1) enzyme, which is involved in the pathogenesis of Alzheimer's disease. encyclopedia.pubnih.gov Molecular docking of Piceol into the BACE1 active site has provided predictions of its binding affinity and the specific interactions driving the binding. encyclopedia.pubnih.gov

Table 1: Molecular Docking Parameters of Piceol with Various Protein Targets

Target ProteinPDB IDSoftware UsedPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Phosphoinositide 3-kinase (PI3K)1E8WGOLD 3.2Not explicitly stated in search resultsNot explicitly detailed in search results
Protein Kinase B (Akt)3CQWGOLD 3.2Not explicitly stated in search resultsNot explicitly detailed in search results
Beta-secretase 1 (BACE1)Not specifiedAutoDock 4-5.94Not explicitly detailed in search results

This table is generated based on available data from the search results. Specific binding affinity values and a comprehensive list of interacting residues were not always available.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to study their motion and conformational changes over time. This technique is particularly valuable for assessing the stability of protein-ligand complexes predicted by molecular docking and for analyzing the conformational landscape of flexible molecules like this compound.

While specific MD simulation studies focused solely on this compound are not extensively documented in the provided search results, the principles of this technique are widely applied to similar phenolic compounds. For instance, a molecular dynamics simulation study on the polymorphism of 4'-hydroxyacetophenone, a closely related compound, provides insights into its crystallization behavior from water. thegoodscentscompany.comresearchgate.net Such simulations can reveal the formation of solute aggregates and liquid-liquid phase separation, which are crucial for understanding the solid-state properties of the compound. researchgate.net

In the context of protein-ligand interactions, MD simulations are used to validate the stability of the docked poses. After a ligand is docked into a protein's active site, an MD simulation can be run on the complex to observe its behavior over a period of nanoseconds or even microseconds. If the ligand remains stably bound within the active site and maintains the key interactions identified in the docking study, it provides greater confidence in the predicted binding mode. These simulations can also reveal conformational changes in the protein upon ligand binding and the role of water molecules in mediating the interaction. For example, MD simulations have been used to study the interaction of quercetin, another phenolic compound, with lipid bilayers to understand its membrane-modifying effects. researchgate.net

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound. These calculations can provide detailed information about the electronic structure, reactivity, and spectroscopic characteristics of the compound.

Studies on phenolic compounds have utilized quantum chemical calculations to determine a range of molecular properties. nih.gov For this compound and its derivatives, DFT calculations can be employed to compute descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule.

Furthermore, quantum chemical methods are used to predict spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis absorption spectra of these compounds. nih.gov This allows for a direct comparison with experimental spectra and helps in the interpretation of the electronic transitions. nih.gov Similarly, vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of characteristic peaks. iomcworld.comiomcworld.com

Table 2: Predicted Spectroscopic Data for 4'-Hydroxyacetophenone (a related compound)

Spectroscopic TechniquePredicted Wavelength/FrequencyExperimental Wavelength/Frequency
UV-Vis (in methanol)Not explicitly stated in search results202, 219, 276 nm iomcworld.com
FT-IR (O-H stretch)Not explicitly stated in search results3311, 3217 cm⁻¹ iomcworld.com
FT-IR (C=O stretch)Not explicitly stated in search resultsNot explicitly detailed in search results

This table is illustrative and based on data for the closely related compound 4'-hydroxyacetophenone, as specific quantum chemical predictions for this compound were not available in the search results.

Virtual Screening and De Novo Design of this compound Inspired Scaffolds

The scaffold of this compound presents an attractive starting point for the discovery of new bioactive molecules. Virtual screening and de novo design are two computational strategies that leverage this scaffold to identify or create novel compounds with desired properties.

Virtual screening involves the computational screening of large libraries of compounds against a specific protein target to identify potential hits. The this compound structure can be used as a query in similarity-based virtual screening to find other compounds in databases that share similar structural features. Alternatively, in structure-based virtual screening, docking simulations can be used to screen libraries of diverse compounds against a target known to interact with Piceol.

De novo design, on the other hand, involves the computational construction of novel molecules from scratch. acs.org Algorithms for de novo design can use the this compound scaffold as a starting fragment and add functional groups or linkers to optimize its binding to a target protein. This approach allows for the exploration of a much larger chemical space than is available in existing compound libraries. The design of new bis-chalcones, for example, has been achieved through synthetic procedures that can be guided by computational design principles. nih.gov The development of biosynthetic pathways for the production of p-hydroxyacetophenone and its derivatives also represents a form of de novo design at a biological level. researchgate.netresearchgate.net

Cheminformatics and Machine Learning for Predictive Modeling

Cheminformatics and machine learning are increasingly being used to build predictive models for various chemical and biological properties of molecules. For this compound and its analogs, these approaches can be used to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

QSAR models correlate the chemical structure of a series of compounds with their biological activity. By training a machine learning algorithm on a dataset of compounds with known activities, a model can be developed that can predict the activity of new, untested compounds. For phenolic compounds, QSAR models have been developed to predict their antioxidant activity based on calculated molecular descriptors. nih.gov

Similarly, QSPR models can predict various physicochemical properties such as solubility, melting point, and chromatographic retention times. Machine learning algorithms, including neural networks, have shown promise in predicting complex traits in biological systems where the concentration of compounds like Piceol is a factor. nih.govnih.govsemanticscholar.org For instance, machine learning has been used to predict collision cross section values in ion mobility mass spectrometry, aiding in the identification of phenolic compounds in complex mixtures. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.